Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives often involves the Hantzsch synthesis, which includes the reaction of α-halo carbonyl compounds with thioureas or thioamides . For Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)-, specific synthetic routes may involve the use of bromine or iodine, silica chloride, and other catalysts .
Industrial Production Methods
Industrial production methods for thiazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- can undergo various types of chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate the activity of enzymes involved in various metabolic processes . For instance, they may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Thiazole-5-acetic acid, 2-acetamido-4-(p-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetamido and p-chlorophenyl groups enhances its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
49779-96-6 |
---|---|
Molecular Formula |
C13H11ClN2O3S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
2-[2-acetamido-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7(17)15-13-16-12(10(20-13)6-11(18)19)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
WRDDUWAOAXNARV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.